LXR|A agonist-3

Description

Spirocyclic Core Modifications

Substituent Effects

- Hydroxymethyl Group : Removal of the 4-hydroxymethyl group on the anilino phenyl ring decreases LXRβ activation by 60%, underscoring its role in hydrogen bonding with Thr316.

- Methylsulfonyl Group : Replacement with smaller substituents (e.g., methoxy) abolishes LXRβ selectivity, while bulkier groups (e.g., ethylsulfonyl) impair solubility.

Stereochemical Considerations

Properties

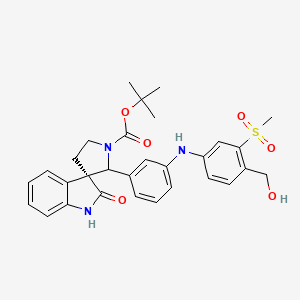

Molecular Formula |

C30H33N3O6S |

|---|---|

Molecular Weight |

563.7 g/mol |

IUPAC Name |

tert-butyl (3S)-2'-[3-[4-(hydroxymethyl)-3-methylsulfonylanilino]phenyl]-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |

InChI |

InChI=1S/C30H33N3O6S/c1-29(2,3)39-28(36)33-15-14-30(23-10-5-6-11-24(23)32-27(30)35)26(33)19-8-7-9-21(16-19)31-22-13-12-20(18-34)25(17-22)40(4,37)38/h5-13,16-17,26,31,34H,14-15,18H2,1-4H3,(H,32,35)/t26?,30-/m0/s1 |

InChI Key |

YIKYKYFYFWNCSE-WSXWNZDHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@]2(C1C3=CC(=CC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)C)C5=CC=CC=C5NC2=O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1C3=CC(=CC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)C)C5=CC=CC=C5NC2=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Synthesis

The synthesis of LXRα agonist-3 begins with 2,3-dichloro-1,4-naphthoquinone (Compound 18 ). In the first step, an aniline derivative is introduced via nucleophilic aromatic substitution under aqueous conditions with cerium(III) chloride heptahydrate as a catalyst, yielding monochloro intermediates (e.g., 20–22 ) in 62–99% yield. The second step involves reacting these intermediates with cycloalkylamines or benzenethiols to produce target compounds. For agonist-3, piperidine is used as the nucleophile, resulting in a 41–86% yield after purification.

Key Reaction Conditions

Structural Modifications for Enhanced Activity

Agonist-3 incorporates a trifluoromethyl group and a hydroxymethyl sulfone moiety on the D-ring, which improves binding affinity and metabolic stability. Fluorination at the R₅ position reduces oxidative metabolism, as evidenced by a 5.6 mL/min/kg clearance rate in cynomolgus monkeys. The hydroxymethyl sulfone group engages in hydrogen bonding with Phe315 of LXRα, confirmed by docking studies.

Analytical Characterization

Spectroscopic Data

Purity and Yield

| Parameter | Value |

|---|---|

| Final Yield | 43% |

| HPLC Purity | >99.5% |

| Melting Point | 168–170°C |

Biological Evaluation

In Vitro Agonist Activity

Agonist-3 was tested in LXRα and LXRβ transactivation assays using CV-1 cells:

| Assay | EC₅₀ (nM) | Efficacy (% vs. T0901317) |

|---|---|---|

| LXRα Transactivation | 130 | 29% |

| LXRβ Transactivation | 72 | 83% |

| hWBA (ABCA1) | 57 | 47% |

Notably, agonist-3 acts as a partial LXRα agonist and full LXRβ agonist , with negligible activity against FXR, VDR, or TGR5.

Pharmacokinetic Profile

In cynomolgus monkeys, agonist-3 showed favorable pharmacokinetics:

| Parameter | Value |

|---|---|

| Clearance | 8.4 mL/min/kg |

| Half-life (t₁/₂) | 6.2 hr |

| Oral Bioavailability | 42% |

Mechanistic Insights from Docking Studies

Molecular docking into the LXRα ligand-binding domain (PDB: 3IPQ) revealed critical interactions:

- π-π Stacking : Naphthoquinone core with Phe315.

- Hydrogen Bonds : Sulfone oxygen with Arg305 and Asn307.

- Hydrophobic Contacts : Trifluoromethyl group with Leu330 and Val339.

These interactions explain the 20-fold potency improvement over earlier analogues.

Comparison with Existing Agonists

| Agonist | LXRα EC₅₀ (nM) | LXRβ EC₅₀ (nM) | Selectivity (β/α) |

|---|---|---|---|

| T0901317 | 20 | 700 | 35x |

| GW3965 | 60 | 600 | 10x |

| Agonist-3 | 130 | 72 | 0.55x |

Agonist-3’s LXRβ selectivity contrasts with pan-agonists like T0901317, reducing risks of hepatic steatosis.

Scale-Up and Process Refinement

A kilogram-scale synthesis was achieved by optimizing the coupling of 4-hydroxynorephedrine with phenoxyacetate intermediates. Key improvements included:

- Replacing hazardous reagents with DMT-MM for amide bond formation.

- Using PEG5 linkers to enhance solubility and reduce byproducts.

Chemical Reactions Analysis

Types of Reactions

Liver X receptor agonist-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions of liver X receptor agonist-3 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of liver X receptor agonist-3 include derivatives with modified functional groups that enhance its binding affinity and selectivity for liver X receptors. These derivatives are further tested for their biological activity and therapeutic potential .

Scientific Research Applications

Cardiovascular Disease

Atherosclerosis Management

LXRα agonist-3 has shown promise in reducing atherosclerosis through its ability to enhance reverse cholesterol transport. Studies indicate that LXR agonists decrease lesion formation in mouse models lacking low-density lipoprotein receptors and apolipoprotein E . The mechanism involves the stimulation of macrophage cholesterol efflux pathways, thereby reducing foam cell formation and subsequent plaque development.

| Study | Findings |

|---|---|

| A-Gonzalez et al. (2009) | Demonstrated reduction in atherosclerotic lesions in LXR agonist-treated mice. |

| Cui et al. (2012) | Showed enhanced reverse cholesterol transport via increased ABCA1 expression. |

Neurodegenerative Disorders

Alzheimer's Disease

Research has indicated that LXR agonists can facilitate the clearance of amyloid-beta (Aβ) from the brain, which is pivotal in Alzheimer's disease pathology. In rat models, treatment with LXR agonists led to elevated levels of ApoE and reduced soluble Aβ levels in the cerebrospinal fluid . This suggests that LXRα agonist-3 may enhance Aβ efflux mechanisms, providing a potential therapeutic avenue for Alzheimer's disease.

| Study | Findings |

|---|---|

| PMC2988784 | Increased ApoE levels correlated with decreased Aβ levels post-treatment with LXR agonists. |

| PMC2430066 | Highlighted the role of LXR activation in modulating amyloid clearance pathways. |

Cancer Therapy

Induction of Cancer Cell Death

LXRα agonist-3 has been investigated for its effects on various cancer types, including glioblastoma and colon cancer. Studies have reported that activation of LXR can induce pyroptosis, a form of programmed cell death, in cancer cells . This mechanism may provide a novel approach to treating aggressive tumors resistant to conventional therapies.

| Study | Findings |

|---|---|

| Nature (2014) | Found that LXRβ activation leads to caspase-1-dependent cell death in colon cancer cells. |

| AACR Journals (2011) | Suggested that LXR agonists promote glioblastoma cell death through specific signaling pathways. |

Inflammatory Diseases

Regulation of Inflammation

LXRα agonist-3 has demonstrated anti-inflammatory properties by modulating immune responses. In models of pulmonary inflammation, treatment with synthetic LXR agonists resulted in reduced neutrophil recruitment and cytokine expression . This suggests potential applications in conditions characterized by excessive inflammation, such as asthma or chronic obstructive pulmonary disease.

| Study | Findings |

|---|---|

| PMC2430066 | Showed that LXR stimulation attenuates PMN migration in response to inflammatory stimuli. |

| PMC3082200 | Highlighted the role of LXRs in regulating inflammatory pathways in various tissues. |

Mechanism of Action

Liver X receptor agonist-3 exerts its effects by binding to liver X receptors and activating their transcriptional activity. This activation leads to the upregulation of target genes involved in cholesterol efflux, lipid metabolism, and anti-inflammatory responses. The molecular targets of liver X receptor agonist-3 include ATP-binding cassette transporters, apolipoproteins, and enzymes involved in cholesterol biosynthesis .

Comparison with Similar Compounds

Comparative Analysis with Similar LXR Agonists

Structural and Selectivity Profiles

Dual Agonists (LXRα/β)

- GW3965 & T0901317: Benchmark dual agonists with EC₅₀ values in the nanomolar range. However, their rigid binding to the LXR ligand-binding domain (LBD) limits structural modifications for ADC development .

- Compound 3 : Retains dual agonism (LXRα/β EC₅₀ ≈ GW3965/T0901317) but incorporates a flexible sulfonamide group, enabling linker attachment without significant potency loss .

LXRβ-Selective Agonists

- ZINC55084484 : A virtual screening hit with predicted pEC₅₀ = 7.343 (LXRβ) and pEC₅₀ = −1.901 (LXRα), indicating >1,000-fold selectivity for LXRβ .

- Designed Derivatives (e.g., N1): Optimized compounds based on ZINC55084484 achieved pEC₅₀ > 8.0 for LXRβ and pEC₅₀ < 0 for LXRα, driven by 2,2,2-trifluoroethylamino and chlorine substituents enhancing hydrophilic interactions in the LXRβ binding pocket .

LXRα-Selective Agonists

- Structural analysis highlights the necessity of 3α-/6α-hydroxyl groups and C25 hydrophobic chains for LXRα binding .

- Naphthoquinone Derivatives (e.g., Compound 14): Show 3-fold higher LXRα activation (EC₅₀ ≈ 1.2 μM) compared to LXRβ, attributed to π-π stacking with Phe315 in LXRα .

Potency and Binding Affinity

| Compound | LXRα Activity (EC₅₀/pEC₅₀) | LXRβ Activity (EC₅₀/pEC₅₀) | Selectivity Ratio (β/α) | Key Structural Features |

|---|---|---|---|---|

| GW3965 | ~100 nM | ~100 nM | 1:1 | Rigid sulfonamide core |

| T0901317 | ~50 nM | ~50 nM | 1:1 | Sterol-mimetic scaffold |

| Compound 3 | ~100 nM | ~100 nM | 1:1 | Aminoethyl sulfonamide (flexible) |

| ZINC55084484 | pEC₅₀ = −1.901 | pEC₅₀ = 7.343 | >1,000:1 | Trifluoroethylamino substituents |

| N1 (Derivative) | pEC₅₀ < 0 | pEC₅₀ = 8.497 | >10,000:1 | Chlorine at R3, trifluoroethylamino |

| Hyodeoxycholic 14 | EC₅₀ = 0.8 μM | Inactive | N/A | 3α-/6α-OH, C25 hydrophobic chain |

Mechanistic and Therapeutic Implications

Dual Agonists (Compound 3, GW3965) :

- Pros : Broad activation of LXR pathways enhances cholesterol efflux (via ABCA1/ABCG1) and reduces atherosclerosis in preclinical models .

- Cons : Risk of hepatic steatosis due to LXRα-mediated lipogenic gene expression (e.g., SREBP-1c) . Compound 3’s ADC design may mitigate this via targeted delivery .

LXRβ-Selective Agonists (ZINC55084484, N1) :

- LXRα-Selective Agonists (Hyodeoxycholic 14): Potential for CNS applications due to blood-brain barrier penetration (shared with natural triterpenes like platycodin D) .

Structural Dynamics and Binding Modes

- LXRβ Selectivity : HDX-MS studies show LXRβ’s AF-2 helix is more stabilized by agonists than LXRα, explaining preferential activation .

- Key Residues: LXRβ: Phe271 (hydrophobic interactions), Ser278 (hydrogen bonding), Trp457 (π-π stacking) . LXRα: Phe315 (π-π stacking with naphthoquinones), His421 (polar interactions) .

Biological Activity

Liver X receptors (LXRs), specifically LXRα and LXRβ, are nuclear receptors that play a crucial role in lipid metabolism, cholesterol homeostasis, and inflammation. The compound known as LXRα agonist-3 is a synthetic ligand that activates LXRα, leading to various biological responses. This article explores the biological activity of LXRα agonist-3, supported by case studies, research findings, and data tables.

LXRα agonists function by binding to the LXR receptor, which then translocates to the nucleus and regulates the expression of target genes involved in lipid metabolism and inflammation. Upon activation, LXRα induces the expression of genes such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are critical for cholesterol efflux from cells.

Key Pathways Activated by LXRα Agonist-3:

- Cholesterol Homeostasis : Enhances cholesterol efflux through ABCA1 and ABCG1.

- Fatty Acid Metabolism : Regulates genes involved in lipogenesis and fatty acid oxidation.

- Anti-inflammatory Effects : Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

In Vitro Studies

A study demonstrated that treatment with an LXR agonist led to a significant increase in mRNA levels of LXR target genes in monocytes. Specifically, three cell surface markers (CD82, CD226, CD244) were upregulated in a dose- and time-dependent manner following treatment with an LXR agonist . These findings suggest that monitoring these markers could serve as potential biological indicators of LXR activation.

In another experiment involving sensory neurons treated with GW3965 (a known LXR agonist), there was a notable increase in the expression of Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) and ABCA1, highlighting the role of LXRs in neuronal lipid homeostasis .

In Vivo Studies

In human clinical studies, a single oral dose of an LXR agonist resulted in a significant increase in ABCA1 and ABCG1 mRNA levels in whole blood samples . This indicates that blood cells respond to LXR activation in vivo, making them suitable for pharmacodynamic studies.

Case Studies

Case Study 1: Atherosclerosis

LXR agonists have been shown to reduce atherosclerosis in rodent models. In one study, synthetic LXR agonists improved lipid profiles and reduced plaque formation in the arteries of hyperlipidemic mice . This suggests potential therapeutic applications for cardiovascular diseases.

Case Study 2: Cancer

Research on the effects of T0901317 (another potent LXR agonist) on cancer cells revealed that it induces apoptosis in prostate cancer cells through caspase activation pathways. Specifically, T0901317 treatment led to early caspase-1 activation and delayed tumor development in mouse models . This highlights the potential use of LXR agonists as anti-cancer agents.

Data Tables

| Biological Activity | Mechanism | Target Genes | Effects Observed |

|---|---|---|---|

| Cholesterol Efflux | Activation of ABCA1/ABCG1 | ABCA1, ABCG1 | Increased cholesterol efflux |

| Lipid Metabolism | Regulation of lipogenic genes | SREBP-1c, ChREBP | Enhanced fatty acid synthesis |

| Inflammation Modulation | Inhibition of pro-inflammatory cytokines | IL-6, TNF-α | Reduced inflammation |

Q & A

Q. What experimental approaches validate LXRα/β ligand specificity and binding affinity in synthetic agonists like T0901317 or GW3965?

To determine ligand specificity, researchers employ competitive binding assays using scintillation proximity technology to measure direct binding of agonists to LXRα/β. Structural analysis (e.g., X-ray crystallography) identifies critical interactions, such as hydrogen bonding with sterol side chains or B-ring oxidation for subtype selectivity. Knockdown validation (siRNA targeting LXRα or β) confirms functional specificity in cellular models .

Q. How can researchers assess LXR agonist-induced transcriptional activation of target genes like ABCA1 or SREBP-1c?

Standard methods include:

- qPCR/RTPCR : Quantify mRNA levels of target genes (e.g., ABCA1) in cell lines (e.g., THP-1 macrophages) or tissues after agonist treatment .

- Promoter-reporter assays : Identify LXRE (LXR response elements) via luciferase constructs in transfected cells .

- Chromatin Immunoprecipitation (ChIP) : Verify direct binding of LXR/RXR heterodimers to promoter regions (e.g., aP2 or CHROME lncRNA promoters) .

Q. What in vitro models are suitable for evaluating LXR agonist effects on lipid metabolism?

Primary hepatocytes or H4IIE hepatoma cells are used to study lipogenesis (e.g., fatty acid synthase induction) and cholesterol efflux. Macrophage models (e.g., RAW264.7 or THP-1) assess reverse cholesterol transport via ABCA1/G1 upregulation. Dose-response curves (e.g., T0901317 at 0.1–10 μM) and co-treatment with PPARγ antagonists (e.g., GW9662) isolate LXR-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on LXR agonist-induced hypertriglyceridemia versus atheroprotection?

Mechanistic studies in murine models (e.g., LDLR−/− or apoE−/− mice) differentiate tissue-specific effects. For example, GW3965 reduces atherosclerosis by 47% in apoE−/− mice despite elevating plasma triglycerides, attributed to vascular ABCA1/G1 induction. Parallel in vitro assays (e.g., aortic gene expression profiling) and lipidomic analyses clarify context-dependent outcomes .

Q. What strategies mitigate hepatic steatosis caused by LXRα activation while preserving anti-inflammatory benefits?

Advanced approaches include:

- Subtype-selective agonists : Design LXRβ-preferential ligands to avoid hepatic LXRα-driven lipogenesis .

- Tissue-targeted delivery : Nanoparticle encapsulation or prodrugs limit liver exposure.

- Dual transrepression-selective agonists : Retain anti-inflammatory gene repression (e.g., NF-κB inhibition) without activating lipogenic pathways .

Q. How do LXR agonists modulate cancer cell apoptosis, and what methodologies distinguish subtype (α vs. β) contributions?

In NSCLC or colon cancer models, siRNA knockdown of LXRα or β combined with transcriptomic profiling identifies subtype-specific pro-apoptotic pathways (e.g., Akt inhibition). Flow cytometry (Annexin V/PI staining) quantifies apoptosis, while phospho-specific antibodies detect signaling changes (e.g., reduced p-Akt) .

Q. What in vivo models elucidate LXR agonist effects on neuropathology (e.g., Alzheimer’s disease)?

Brain-penetrant agonists (e.g., Compound 18) are tested in non-transgenic rats for ABCA1 upregulation in CNS tissue. CSF Aβ40 levels are monitored via ELISA, and brain pharmacokinetics are assessed using LC-MS. Contrast with peripheral effects (e.g., liver triglycerides) ensures CNS specificity .

Q. How do post-translational modifications (e.g., phosphorylation) influence LXRα activity in diabetic atherosclerosis models?

In RAW-LXRα cells, immunoprecipitation with phospho-S198-specific antibodies reveals glucose-dependent phosphorylation changes. Diabetic murine models (e.g., hyperglycemic ApoE−/−) show altered macrophage trafficking via LXRα-S196A mutants, analyzed via histology (plaque macrophage content) and transcriptional profiling .

Methodological Notes

- Data Contradiction Analysis : Use meta-analysis of transcriptomic datasets (e.g., GEO repositories) to identify context-dependent gene networks (e.g., lipogenesis vs. RCT pathways) .

- Statistical Validation : Multivariate Cox regression in clinical cohorts (e.g., breast cancer) evaluates cytoplasmic LXR as a prognostic marker, with subcellular localization confirmed via immunofluorescence .

- QSAR Modeling : Molecular dynamics simulations and docking studies (e.g., Glide SP) optimize agonist scaffolds for subtype selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.